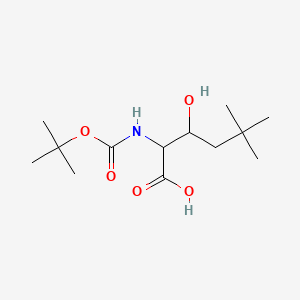
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-5,5-dimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid typically involves the protection of an amino acid with a Boc group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often involve mild temperatures and the use of organic solvents.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group . Other reagents may include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields a carbonyl compound.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be easily removed under acidic conditions . This allows for selective reactions to occur at other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Boc-protected amino acids and carbamate derivatives. Examples include:
- N-(tert-butoxycarbonyl)-L-alanine
- N-(tert-butoxycarbonyl)-L-phenylalanine
Uniqueness
What sets 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-5,5-dimethylhexanoic acid apart is its specific structure, which includes a hydroxyl group and a dimethyl-substituted hexanoic acid backbone. This unique combination of functional groups makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H25NO5 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
3-hydroxy-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)7-8(15)9(10(16)17)14-11(18)19-13(4,5)6/h8-9,15H,7H2,1-6H3,(H,14,18)(H,16,17) |
Clave InChI |
WTYDJVTTZCNZNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
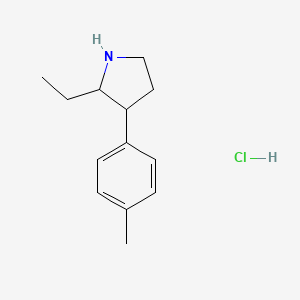
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
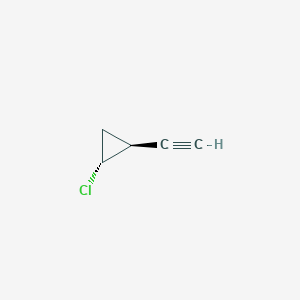
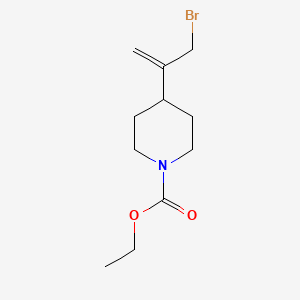
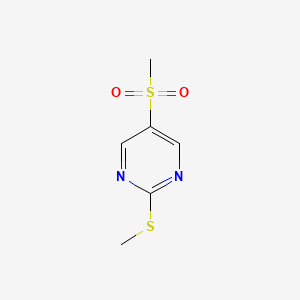
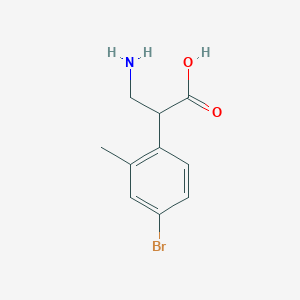
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
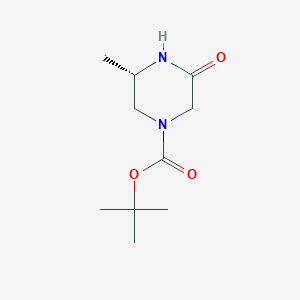
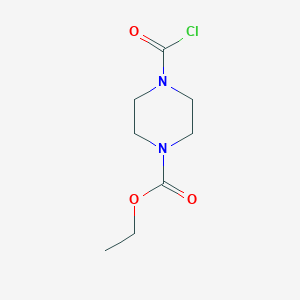
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)

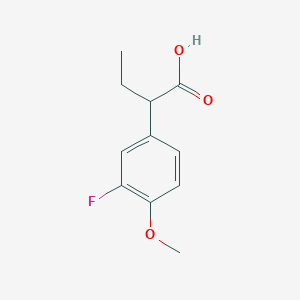
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
